molecular formula C13H19N3O2 B2655089 1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone CAS No. 2034515-67-6

1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone

Cat. No.: B2655089
CAS No.: 2034515-67-6
M. Wt: 249.314
InChI Key: MIJWQRAYVCZQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone is a synthetic organic compound featuring a pyrazole ring substituted with three methyl groups and a pyrrolidine ring attached via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The biological activity of 1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone is primarily due to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways . The exact mechanism of action depends on the specific derivative and its target .

Properties

IUPAC Name

1-[1-(1,3,5-trimethylpyrazole-4-carbonyl)pyrrolidin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-8-12(9(2)15(4)14-8)13(18)16-6-5-11(7-16)10(3)17/h11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJWQRAYVCZQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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